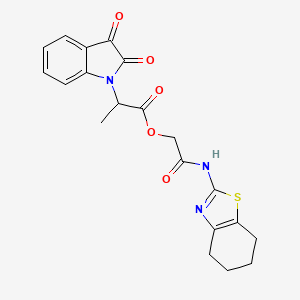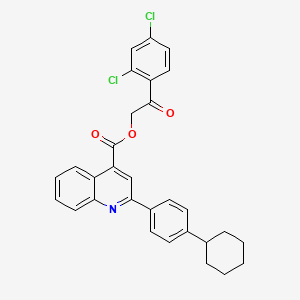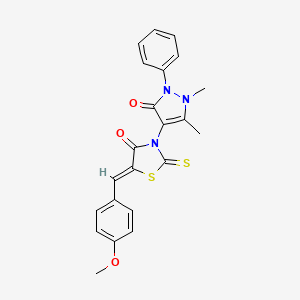![molecular formula C17H18F3N3O2S B10878046 (5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10878046.png)
(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLENE}-1,3-THIAZOL-4-ONE is a complex organic compound that features a piperazine ring, a thiazole ring, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLENE}-1,3-THIAZOL-4-ONE typically involves multiple steps, starting with the preparation of the piperazine and thiazole rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a protecting group that can be removed in subsequent steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLENE}-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The piperazine and thiazole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the piperazine or thiazole rings.
Aplicaciones Científicas De Investigación
2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLENE}-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug design and development.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLENE}-1,3-THIAZOL-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-((E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE)-1,3-THIAZOL-4(5H)-ONE: This compound has a similar structure but features a methylsulfanyl group instead of a trifluoromethyl group.
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): Although structurally different, HEPES is another piperazine derivative commonly used in biological research.
Uniqueness
The presence of the trifluoromethyl group in 2-[4-(2-HYDROXYETHYL)PIPERAZINO]-5-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLENE}-1,3-THIAZOL-4-ONE imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications.
Propiedades
Fórmula molecular |
C17H18F3N3O2S |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H18F3N3O2S/c18-17(19,20)13-4-2-1-3-12(13)11-14-15(25)21-16(26-14)23-7-5-22(6-8-23)9-10-24/h1-4,11,24H,5-10H2/b14-11- |
Clave InChI |
MPGBIMOPLYFCER-KAMYIIQDSA-N |
SMILES isomérico |
C1CN(CCN1CCO)C2=NC(=O)/C(=C/C3=CC=CC=C3C(F)(F)F)/S2 |
SMILES canónico |
C1CN(CCN1CCO)C2=NC(=O)C(=CC3=CC=CC=C3C(F)(F)F)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(3-fluorophenyl)-3-(2-pyrazinyl)-](/img/structure/B10877993.png)
![N-(4-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B10877995.png)

![6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate](/img/structure/B10878010.png)
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide](/img/structure/B10878018.png)
![3-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole](/img/structure/B10878025.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10878037.png)
![N-[4-(propan-2-yl)phenyl]-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10878038.png)
![(3-Chlorophenyl)[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B10878052.png)

![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B10878056.png)
![1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B10878058.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dicyclohexylacetamide](/img/structure/B10878062.png)
